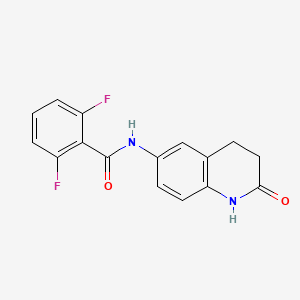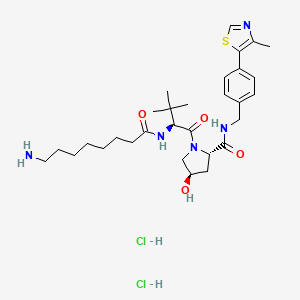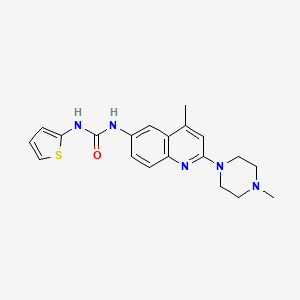
4-シアノチオフェン-2-カルボン酸メチル
概要
説明
Methyl 4-cyanothiophene-2-carboxylate is a chemical compound with the molecular formula C7H5NO2S and a molecular weight of 167.19 . It is also known by its CAS number 67808-33-7 .
Molecular Structure Analysis
The molecular structure of Methyl 4-cyanothiophene-2-carboxylate consists of a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also contains a cyano group (C#N) and a carboxylate ester group (CO2CH3) .Physical And Chemical Properties Analysis
Methyl 4-cyanothiophene-2-carboxylate has a molecular weight of 167.19 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.科学的研究の応用
- 抗炎症剤: 4-シアノチオフェン-2-カルボン酸メチル誘導体は、潜在的な抗炎症剤として検討することができます。 研究者は、炎症経路への影響を調査し、前臨床モデルにおける有効性を評価する可能性があります .
- 麻酔薬開発: この化合物の構造から、新規麻酔薬を設計するための足場として役立ちます。 研究者は、麻酔特性を強化したり、副作用を軽減したりするために、改変を検討する可能性があります .
- チオフェン系ポリマー: 4-シアノチオフェン-2-カルボン酸メチルを共役ポリマーに組み込むことにより、望ましい電子特性を持つ材料が得られます。 これらのポリマーは、有機太陽電池、電界効果トランジスタ、発光デバイスに用途があります .
- センサーおよび検出器: 研究者は、この化合物を用いて特定の分析物を検出するためのセンサーを開発することを検討することができます。 そのユニークな電子特性により、感度が高く、選択的な検出が可能になる可能性があります .
- 殺虫剤および殺菌剤: 4-シアノチオフェン-2-カルボン酸メチル誘導体は、殺虫活性を持つ可能性があります。 害虫や病原体への影響を調査することで、新しい農薬につながる可能性があります .
- 金属錯体: 研究者は、この化合物の遷移金属との配位挙動を研究することができます。 形成された金属錯体は、触媒、センシング、または生体無機化学で用途を持つ可能性があります .
- フラグメントベースの創薬: 4-シアノチオフェン-2-カルボン酸メチルは、創薬のためのフラグメントとして役立ちます。 それを他の官能基に連結することで、医薬品化学者は、特定の疾患を標的とする新規リード化合物を創出する可能性があります .
- 細胞イメージングプローブ: 研究者は、この化合物の蛍光誘導体を細胞イメージングのために検討することができます。 特定の細胞成分を選択的に標識する能力は、生物学的研究に役立ちます .
医薬品研究
材料科学および有機エレクトロニクス
農薬および害虫駆除
配位化学
創薬
生物学的研究
Safety and Hazards
将来の方向性
Thiophene derivatives, including Methyl 4-cyanothiophene-2-carboxylate, continue to be a topic of interest in medicinal chemistry due to their potential biological activities . Future research may focus on the synthesis of novel thiophene derivatives and investigation of their pharmacological activities .
作用機序
Target of Action
Methyl 4-cyanothiophene-2-carboxylate is a compound that has been used in the synthesis of anticancer agents . It has been designed against the protein tyrosine phosphatase 1B (PTP1B) active site . PTP1B is an attractive target for anticancer studies, especially for breast cancer .
Mode of Action
It is known to interact with its target, ptp1b, which plays a crucial role in cellular signal transduction pathways . This interaction could potentially inhibit the activity of PTP1B, thereby affecting the signaling pathways involved in cell growth and proliferation .
Biochemical Pathways
Methyl 4-cyanothiophene-2-carboxylate, by targeting PTP1B, may affect various biochemical pathways. PTP1B is involved in the regulation of insulin signaling and leptin pathways, which are crucial for cell growth, differentiation, and metabolism . Therefore, the inhibition of PTP1B could potentially disrupt these pathways, leading to the suppression of cancer cell growth .
Result of Action
The molecular and cellular effects of Methyl 4-cyanothiophene-2-carboxylate’s action are likely related to its inhibition of PTP1B. This could potentially lead to the disruption of cellular signaling pathways, resulting in the suppression of cancer cell growth and proliferation .
生化学分析
Biochemical Properties
Methyl 4-cyanothiophene-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of various pharmacologically active compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The compound also interacts with proteins and other biomolecules, forming complexes that can influence biochemical pathways. These interactions are primarily mediated through the thiophene ring, which can engage in π-π stacking and hydrogen bonding with amino acid residues in proteins .
Cellular Effects
Methyl 4-cyanothiophene-2-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-cyanothiophene-2-carboxylate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. It also affects gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes. These interactions result in alterations in cellular functions and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-cyanothiophene-2-carboxylate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 4-cyanothiophene-2-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
Methyl 4-cyanothiophene-2-carboxylate is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound also interacts with cofactors such as NADH and FAD, influencing redox reactions and energy metabolism .
Transport and Distribution
Within cells and tissues, Methyl 4-cyanothiophene-2-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
Methyl 4-cyanothiophene-2-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
methyl 4-cyanothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOWYTNOORXRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2587101.png)





![4-[(Z)-2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enoyl]-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2587110.png)

![(1R,5S)-8-((3-chloro-4-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2587113.png)

![(E)-3-(1,3-Benzodioxol-4-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2587118.png)
![2-(2-Chloro-6-fluorophenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2587121.png)
